5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
“5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid” is a chemical compound with the molecular formula C9H7CLN2O2 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This compound is part of the imidazo[1,2-a]pyridine class, which has been identified as having significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including “5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid”, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A library of 3-amino-imidazo[1,2-a]-pyridines was synthesized employing microwave-assisted one-pot Ugi-type multi-component reaction .
Molecular Structure Analysis
The molecular structure of “5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid” is characterized by a fused bicyclic 5,6 heterocycle . The IUPAC name for this compound is 5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines, including “5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid”, have been used in various chemical reactions. For instance, 3-Amino-imidazo[1,2-a]-pyridines have been developed as glutamine synthetase (MtGS) inhibitors, a potential target for Mtb drug development .
Physical And Chemical Properties Analysis
The compound “5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid” has a molecular weight of 210.62 .
Scientific Research Applications
Antitubercular Activity
- Explanation : In vitro experiments demonstrated that certain imidazo[1,2-a]pyridine derivatives exhibit anti-TB activity against both replicating and non-replicating Mycobacterium tuberculosis (Mtb) strains. These compounds could serve as promising leads for developing new antitubercular drugs .
Radical Reactions and Functionalization
- Explanation : Transition metal catalysis, metal-free oxidation, and photocatalysis strategies enable the modification of imidazo[1,2-a]pyridine cores. These reactions expand the compound’s synthetic versatility and facilitate the creation of diverse derivatives with tailored properties .
Mechanism of Action
Target of Action
The primary targets of 5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid It’s known that imidazo[1,2-a]pyridine analogues have been recognized as significant agents against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Mode of Action
The specific mode of action of 5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid Imidazo[1,2-a]pyridine analogues have been shown to exhibit significant activity against mdr-tb and xdr-tb .
Biochemical Pathways
The biochemical pathways affected by 5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid Imidazo[1,2-a]pyridine analogues have been used in medicinal chemistry for their wide range of applications .
Pharmacokinetics
The ADME properties of 5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid It’s known that some imidazo[1,2-a]pyridine analogues have displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
The molecular and cellular effects of 5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid Imidazo[1,2-a]pyridine analogues have been shown to significantly reduce bacterial load in an acute tb mouse model .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid It’s known that the direct functionalization of imidazo[1,2-a]pyridine derivatives has been considered as one of the most efficient strategies for the construction of these compounds .
Future Directions
Imidazo[1,2-a]pyridines, including “5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid”, have been recognized for their wide range of applications in medicinal chemistry . They have been identified as having significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), suggesting potential future directions in the development of new TB drugs .
properties
IUPAC Name |
5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-5-8(9(13)14)11-7-4-2-3-6(10)12(5)7/h2-4H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGSUTJSOKUICO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C(=CC=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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